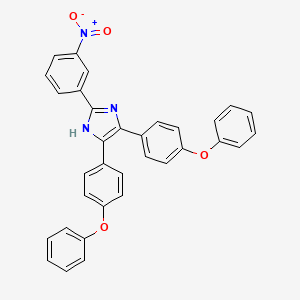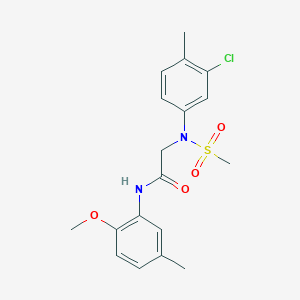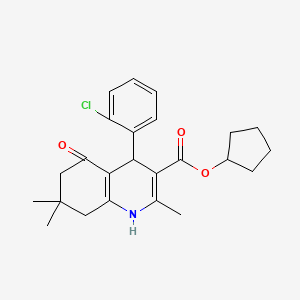
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the imidazole family and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole involves the inhibition of tubulin polymerization, which is critical for the formation of microtubules. Microtubules are essential for cell division and are a target for many anti-cancer drugs. By inhibiting the polymerization of tubulin, this compound can prevent the formation of microtubules, leading to the inhibition of cell division and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, 2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has also been found to have other biochemical and physiological effects. Studies have shown that it can inhibit the growth of bacteria and has anti-inflammatory properties. Furthermore, it has been found to have a positive effect on bone formation and can promote bone regeneration.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its low solubility, which can make it challenging to work with, and the need for further studies to determine its long-term effects.
Future Directions
There are several future directions for the research on 2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole. One of the most significant areas of research is in the development of more effective anti-cancer drugs. Furthermore, there is a need to explore its potential in other areas, such as anti-inflammatory drugs and bone regeneration. Additionally, further studies are required to determine the long-term effects of this compound and its potential side effects.
Conclusion:
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is a chemical compound that has shown potential in various scientific research applications. Its anti-cancer properties, as well as its other biochemical and physiological effects, make it a promising candidate for the development of new drugs. However, further research is required to determine its long-term effects and potential side effects.
Synthesis Methods
The synthesis of 2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole can be achieved using various methods. One of the most common methods is the condensation reaction between 4-phenoxybenzaldehyde and 3-nitrobenzaldehyde in the presence of ammonium acetate and polyphosphoric acid. The resulting intermediate is then reacted with 4,5-diphenylimidazole to obtain the final product.
Scientific Research Applications
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has shown potential in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Furthermore, it has been found to be effective against drug-resistant cancer cells.
properties
IUPAC Name |
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H23N3O4/c37-36(38)26-9-7-8-25(22-26)33-34-31(23-14-18-29(19-15-23)39-27-10-3-1-4-11-27)32(35-33)24-16-20-30(21-17-24)40-28-12-5-2-6-13-28/h1-22H,(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLZQJAMIPJRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5062545.png)
![8-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5062552.png)
![4,4,4-trifluoro-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]butanamide](/img/structure/B5062556.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5062558.png)
![2,4-dichloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5062561.png)
![3-(2-chlorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5062569.png)
![1-(2,3-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062575.png)

![diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5062603.png)
![3-(allylthio)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5062609.png)
![5-[1-(2,2-diphenylhydrazino)cyclohexyl]-1-(diphenylmethyl)-1H-tetrazole](/img/structure/B5062617.png)
![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B5062630.png)
![N~1~-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-1,1-cyclopropanedicarboxamide](/img/structure/B5062634.png)
